molecular formula C7H8BrN3 B051338 1-(2-Bromophenyl)guanidine CAS No. 123375-81-5

1-(2-Bromophenyl)guanidine

Cat. No.: B051338
CAS No.: 123375-81-5
M. Wt: 214.06 g/mol
InChI Key: GXARZGKLZBBOQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromophenyl)guanidine is a chemical compound with the molecular formula C7H8BrN3. It is a derivative of guanidine, a strong organic base that plays a crucial role in the metabolism of living organisms. This compound is characterized by the presence of a bromine atom attached to the phenyl ring, which significantly influences its chemical properties and reactivity.

Mechanism of Action

Target of Action

1-(2-Bromophenyl)guanidine, like other guanidine derivatives, has been found to have potential against various parasites . The primary targets of this compound are likely to be the parasites themselves, particularly those of the Leishmania genus . These parasites cause a collection of diseases known as leishmaniasis, which pose a significant public health issue .

Mode of Action

For instance, some guanidine derivatives have been found to permeabilize the membranes of parasites, promoting apoptosis . This suggests that this compound may also interact with its targets by affecting their cell membranes.

Biochemical Pathways

Guanidine and its derivatives are known to have diverse effects on biochemical pathways . For instance, they can form highly polar regions of protein molecules or strong intermolecular hydrogen bonds . This suggests that this compound may also affect various biochemical pathways, potentially leading to downstream effects such as cell death.

Pharmacokinetics

Studies on similar guanidine derivatives suggest that these compounds can have various adme (absorption, distribution, metabolism, and excretion) properties . For instance, some guanidine derivatives have been found to have high peak concentrations and areas under the concentration-time curve in the ileal content of broilers . These properties can impact the bioavailability of the compound, affecting its efficacy.

Result of Action

For instance, some guanidine derivatives have been found to have potent activity against parasites, which may be responsible for cell membrane destruction . This suggests that this compound may also have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, nutrients, and light can affect the production of guanidine alkaloids in marine sponges . Similarly, environmental factors may also influence the action of this compound.

Preparation Methods

The synthesis of 1-(2-Bromophenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. These agents react with the amine under specific conditions to yield the desired guanidine compound . Another approach involves the use of S-methylisothiourea, which has proven to be an efficient guanidylating agent . Industrial production methods often employ metal-catalyzed guanidylation reactions, which provide higher yields and better control over the reaction conditions .

Chemical Reactions Analysis

1-(2-Bromophenyl)guanidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The guanidine moiety can undergo oxidation to form corresponding urea derivatives. Reduction reactions can also occur, particularly in the presence of strong reducing agents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylguanidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(2-Bromophenyl)guanidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including its role as a kinase inhibitor and DNA minor groove binder.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where guanidine derivatives have shown efficacy.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-(2-Bromophenyl)guanidine can be compared with other guanidine derivatives, such as:

    1-(4-Bromophenyl)guanidine: Similar structure but with the bromine atom in the para position, which can affect its reactivity and biological activity.

    1-(2-Chlorophenyl)guanidine: The chlorine atom provides different electronic and steric effects compared to bromine, leading to variations in chemical behavior.

    1-(2-Methylphenyl)guanidine: The methyl group introduces different steric hindrance and electronic properties, influencing the compound’s reactivity.

The uniqueness of this compound lies in the specific positioning of the bromine atom, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(2-bromophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXARZGKLZBBOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C(N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607054
Record name N''-(2-Bromophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123375-81-5
Record name N''-(2-Bromophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.